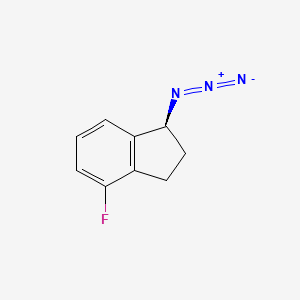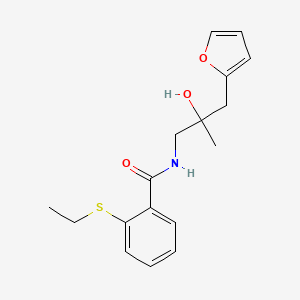
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is a synthetic organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to an indene framework
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Azidation Reaction: The azido group is introduced via a nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azide source. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts.
Major Products:
Reduction: Formation of (1S)-1-amino-4-fluoro-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indene derivatives.
Cycloaddition: Formation of triazole derivatives.
Mécanisme D'action
The mechanism of action of (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily determined by the reactivity of its azido and fluorine functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(1S)-1-Azido-2,3-dihydro-1H-indene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2,3-dihydro-1H-indene: Lacks the azido group, limiting its applications in cycloaddition reactions.
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: (1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is unique due to the combination of the azido and fluorine functional groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and the development of novel compounds with tailored properties.
Propriétés
IUPAC Name |
(1S)-1-azido-4-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPXJHXTLWXBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417271.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)
![6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2417286.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide](/img/structure/B2417287.png)


